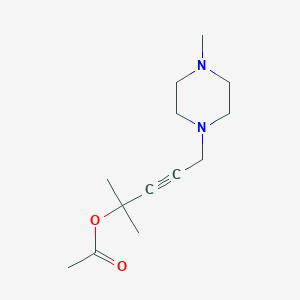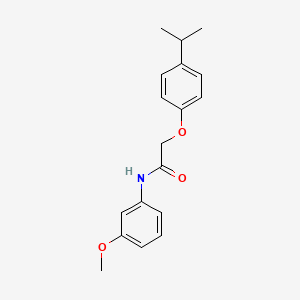
4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide, also known as harmaline, is a naturally occurring compound found in the seeds of the harmal plant. It has been used for centuries in traditional medicine and spiritual practices. In recent years, harmaline has gained attention in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
Harmaline acts on the central nervous system by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. This leads to an increase in the levels of these neurotransmitters, which can have various effects on the brain and body.
Biochemical and physiological effects:
Harmaline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which can improve mood and cognitive function. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Harmaline has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-documented. However, 4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide also has some limitations. It can be toxic at high doses, and its effects can be difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for 4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide research. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment, as it has been shown to have anticancer properties. Additionally, further research is needed to better understand the mechanisms of 4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide's effects and to develop safer and more effective ways of administering it.
In conclusion, 4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide is a naturally occurring compound with various potential therapeutic applications. Its effects on the central nervous system and its antioxidant properties make it an interesting subject for scientific research. Further research is needed to fully understand its mechanisms of action and to develop safe and effective ways of using it for therapeutic purposes.
Synthesemethoden
Harmaline can be synthesized from harmine, another compound found in the harmal plant. The synthesis process involves the reduction of harmine using sodium borohydride, followed by the methylation of the resulting 4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide using dimethyl sulfate.
Wissenschaftliche Forschungsanwendungen
Harmaline has been found to have various therapeutic applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
4-hydroxy-3-methoxy-N,N-dimethylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(14)7-4-5-8(12)9(6-7)13-3/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIILTCUPAYAPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-isopropylbenzyl)thio]-1H-benzimidazole](/img/structure/B5873045.png)

![5-isopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5873053.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5873061.png)
![4-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5873062.png)

![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)
![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5873117.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide](/img/structure/B5873124.png)
![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)